molecular formula C7H7BrINO2 B6165567 5-Bromo-3-iodo-2,6-dimethoxypyridine CAS No. 1826110-09-1

5-Bromo-3-iodo-2,6-dimethoxypyridine

Cat. No.: B6165567
CAS No.: 1826110-09-1
M. Wt: 343.94 g/mol
InChI Key: PCUWHMCUFIFGKE-UHFFFAOYSA-N
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Description

Research Significance of Halogenated and Alkoxylated Pyridine (B92270) Derivatives

Halogenated and alkoxylated pyridine derivatives are of paramount importance in synthetic chemistry. Halogens (F, Cl, Br, I) serve as versatile handles for a multitude of chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the halogen influences the reactivity, with the C-I bond typically being more reactive than C-Br, which is in turn more reactive than C-Cl in common catalytic cycles.

Alkoxy groups, such as the methoxy (B1213986) (-OCH₃) groups present in the title compound, also play a crucial role. They are strong electron-donating groups, which can influence the reactivity and regioselectivity of reactions on the pyridine ring. By modulating the electronic properties of the scaffold, alkoxy groups can activate or deactivate certain positions towards electrophilic or nucleophilic attack, thereby guiding the outcome of a reaction. nih.gov Furthermore, their presence can impact the physical properties of the molecule, such as solubility and conformation. The combination of halogens and alkoxy groups thus provides a powerful toolset for fine-tuning the chemical behavior of pyridine-based building blocks. britannica.com

Strategic Utility of Pyridine Cores Bearing Multiple Functional Groups

The strategic advantage of a pyridine core bearing multiple, distinct functional groups, such as 3-bromo-5-iodo-2,6-dimethoxypyridine, lies in the potential for sequential and site-selective reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is particularly noteworthy. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the C-Br bond.

This reactivity difference allows chemists to selectively functionalize the 5-position (iodine) while leaving the 3-position (bromine) intact. The resulting product, now containing a new substituent at the 5-position and still retaining the bromine at the 3-position, can then be subjected to a second, different cross-coupling reaction to modify the 3-position. This stepwise approach provides an elegant and efficient pathway to complex, unsymmetrically substituted pyridines that would be difficult to access through other means. nih.gov This orthogonality makes such compounds highly prized platforms for diversity-oriented synthesis, a strategy used to rapidly generate libraries of related compounds for drug discovery and other applications.

Historical Development of Synthetic Methodologies for Substituted Pyridines

The history of pyridine chemistry dates back to the 19th century when it was first isolated from bone oil and later from coal tar. britannica.comwikipedia.orgacs.org These early sources were inefficient and provided limited quantities, spurring the development of synthetic methods. wikipedia.orgnih.gov

One of the first major breakthroughs was the Hantzsch pyridine synthesis, reported in 1881 by Arthur Hantzsch. wikipedia.orgwikipedia.org This method involves a multi-component reaction between a β-ketoester, an aldehyde, and a nitrogen donor like ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine. wikipedia.org This approach is still fundamental for creating certain types of substituted pyridines.

Another classic method, the Chichibabin pyridine synthesis, was developed in 1924 by Aleksei Chichibabin. wikipedia.orgacs.org This condensation reaction typically uses aldehydes or ketones with ammonia and is still employed for the industrial production of pyridine and its simpler derivatives from inexpensive starting materials. wikipedia.org

Over the decades, the synthetic toolkit for pyridines has expanded dramatically. Modern methods often focus on the functionalization of pre-formed pyridine rings or employ sophisticated transition-metal-catalyzed cyclization reactions to build the ring with high levels of control and efficiency, enabling the synthesis of the polyfunctionalized scaffolds common in today's research. acs.orgacs.orgorganic-chemistry.org

Current Research Landscape Pertaining to 3-bromo-5-iodo-2,6-dimethoxypyridine

While dedicated research publications focusing specifically on 3-bromo-5-iodo-2,6-dimethoxypyridine are not prominent in the current literature, its value as a synthetic intermediate can be inferred from the extensive research on structurally related compounds. The presence of both a bromine and an iodine atom on the same pyridine ring immediately marks it as a high-potential substrate for sequential cross-coupling reactions.

The research landscape for similar dihalogenated pyridines is rich, with numerous examples demonstrating their utility in building complex molecular architectures. For instance, compounds like 3-Bromo-2-iodo-5,6-dimethoxypyridine and 5-Bromo-2-iodo-3-methoxypyridine are commercially available, indicating their use as building blocks in synthetic campaigns. bldpharm.comchemicalbook.com The synthesis of related structures, such as 2-Bromo-6-iodo-3-methoxypyridine (B1278952), has been described in patents, underscoring their importance in the development of proprietary molecules.

Based on this established chemistry, 3-bromo-5-iodo-2,6-dimethoxypyridine is poised to be an excellent substrate for a two-step functionalization strategy:

First Coupling: A selective reaction at the more reactive C-I bond at the 5-position (e.g., Suzuki, Stille, or Sonogashira coupling).

Second Coupling: A subsequent reaction at the less reactive C-Br bond at the 3-position.

The two methoxy groups at the 2- and 6-positions would electronically enrich the pyridine ring, potentially influencing the reaction rates and stability of the molecule and its intermediates. The lack of extensive public research on this specific isomer may suggest it is a novel or underexplored building block, representing an opportunity for new synthetic discoveries. Its utility is clear from a strategic standpoint, and it likely finds application in proprietary, unpublished research within industrial settings such as pharmaceutical and agrochemical development.

Compound Data

Table 1: Properties of 3-bromo-5-iodo-2,6-dimethoxypyridine and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
3-bromo-5-iodo-2,6-dimethoxypyridine C₇H₇BrINO₂343.94Bromo at C3, Iodo at C5, Methoxy at C2 & C6
3-Bromo-2-iodo-5,6-dimethoxypyridine bldpharm.comC₇H₇BrINO₂343.94Bromo at C3, Iodo at C2, Methoxy at C5 & C6
5-Bromo-2-iodo-3-methoxypyridine chemicalbook.comC₆H₅BrINO313.92Bromo at C5, Iodo at C2, Methoxy at C3
2-Bromo-6-iodo-3-methoxypyridine C₆H₅BrINO313.92Bromo at C2, Iodo at C6, Methoxy at C3
3-Bromo-2,6-diiodo-5-methoxypyridine sigmaaldrich.comC₆H₄BrI₂NO439.81Bromo at C3, Iodo at C2 & C6, Methoxy at C5

Properties

IUPAC Name

3-bromo-5-iodo-2,6-dimethoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrINO2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCUWHMCUFIFGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 5 Iodo 2,6 Dimethoxypyridine

Differential Reactivity of Halogen Atoms on the Pyridine (B92270) Ring

The presence of both a bromine and an iodine atom on the pyridine ring is central to the synthetic utility of 3-bromo-5-iodo-2,6-dimethoxypyridine. The significant difference in the bond dissociation energies of the C-I and C-Br bonds (C-I < C-Br) is the primary determinant for the chemoselectivity observed in various cross-coupling reactions. wikipedia.org This inherent difference allows for the selective activation of the C-I bond over the C-Br bond under appropriate catalytic conditions.

Chemoselective Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and in the case of dihalogenated pyridines, they can be performed with high chemoselectivity. The general order of reactivity for halogens in these reactions is I > Br > Cl. wikipedia.org Consequently, reactions such as Suzuki, Sonogashira, Heck, and Negishi couplings are expected to occur preferentially at the C-5 position (iodo-substituted) of 3-bromo-5-iodo-2,6-dimethoxypyridine.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, can be selectively carried out at the C-I bond. For instance, studies on similarly substituted pyridines, such as 2-bromo-6-iodo-3-methoxypyridine (B1278952), have shown that Suzuki reactions yield mono-arylated derivatives exclusively at the iodo-substituted position. organic-chemistry.org This selectivity is achieved by careful control of the reaction conditions, including the choice of palladium catalyst, ligand, and base. A study on the Suzuki-Miyaura reaction of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) further elucidated the sequence of substitution, providing a model for the reactivity of polyhalogenated pyridines. beilstein-journals.orgnih.gov

The Sonogashira reaction , a coupling of a terminal alkyne with an aryl or vinyl halide, also exhibits high chemoselectivity for the C-I bond. organic-chemistry.orgorgsyn.orgwikipedia.orglibretexts.org In di-substituted aryl halides like 2-bromo-4-iodo-quinoline, the alkynylation occurs exclusively at the site of the more reactive iodide substituent. orgsyn.org This principle is directly applicable to 3-bromo-5-iodo-2,6-dimethoxypyridine, allowing for the selective introduction of an alkynyl group at the C-5 position while leaving the C-3 bromo group intact for subsequent transformations.

The Heck reaction , which involves the coupling of an alkene with an aryl halide, and the Negishi coupling , which utilizes an organozinc reagent, follow similar principles of chemoselectivity. orgsyn.orgwikipedia.orgwuxiapptec.comorganic-chemistry.orgyoutube.comyoutube.com The greater reactivity of the C-I bond ensures that these coupling reactions will proceed preferentially at the C-5 position. The Negishi coupling is particularly noted for its high functional group tolerance and mild reaction conditions. orgsyn.orgwikipedia.orgorganic-chemistry.org

Table 1: Predicted Chemoselective Cross-Coupling Reactions of 3-bromo-5-iodo-2,6-dimethoxypyridine

Reaction Coupling Partner Expected Position of Primary Reaction Catalyst System (Typical)
Suzuki-Miyaura Arylboronic acid C-5 (Iodo) Pd(PPh₃)₄, K₂CO₃
Sonogashira Terminal alkyne C-5 (Iodo) Pd(PPh₃)₂Cl₂, CuI, Et₃N
Heck Alkene C-5 (Iodo) Pd(OAc)₂, PPh₃, Et₃N
Negishi Organozinc reagent C-5 (Iodo) Pd(PPh₃)₄ or Ni(dppe)Cl₂

Orthogonal Functionalization of Bromo vs. Iodo Substituents

The differential reactivity of the iodo and bromo groups allows for a powerful synthetic strategy known as orthogonal functionalization. This approach involves the sequential, site-selective reaction of the two halogen atoms under different reaction conditions.

Typically, the more reactive C-I bond at the C-5 position is addressed first. For example, a Sonogashira or Suzuki coupling can be performed to introduce a new substituent at this position. The resulting 3-bromo-5-substituted-2,6-dimethoxypyridine can then be subjected to a second cross-coupling reaction under more forcing conditions (e.g., a different catalyst, ligand, or higher temperature) to react the C-Br bond at the C-3 position. This stepwise functionalization provides a versatile route to complex, unsymmetrically substituted pyridine derivatives from a single starting material. This strategy has been successfully applied in the synthesis of various polysubstituted pyridines and related heterocycles. organic-chemistry.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Pyridine Systems

While transition-metal catalyzed reactions are prevalent, the halogen atoms on the pyridine ring are also susceptible to Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile replaces a leaving group (in this case, a halide) on the aromatic ring. The pyridine ring itself is electron-deficient, which generally facilitates SNAr reactions compared to benzene.

Influence of Electronic and Steric Factors on SNAr Selectivity

The selectivity of SNAr reactions is governed by a combination of electronic and steric factors. The presence of electron-withdrawing groups on the pyridine ring enhances the rate of SNAr by stabilizing the intermediate Meisenheimer complex. Both bromine and iodine are electron-withdrawing through induction, thus activating the ring for nucleophilic attack. Conversely, the two methoxy (B1213986) groups at the C-2 and C-6 positions are electron-donating by resonance, which would tend to deactivate the ring towards SNAr.

The position of attack is also critical. Nucleophilic attack is generally favored at positions ortho or para to electron-withdrawing groups. In 3-bromo-5-iodo-2,6-dimethoxypyridine, the C-3 and C-5 positions are activated by the halogen substituents. The C-4 position is also activated by being para to the C-2 methoxy group (if considering the nitrogen's electron-withdrawing effect) and ortho to the C-3 and C-5 halogens.

Steric hindrance from the flanking methoxy groups at C-2 and C-6 can influence the accessibility of the C-3 and C-5 positions to incoming nucleophiles. The relative leaving group ability (I > Br) would favor substitution at the C-5 position. Computational studies on other polyhalogenated heterocycles have shown that differences in activation energies, influenced by both electronic and steric effects, can accurately predict the regioselectivity of SNAr reactions. wuxiapptec.com

Competitive SNAr Reactions with Various Nucleophiles

When 3-bromo-5-iodo-2,6-dimethoxypyridine is treated with a nucleophile, a competition between substitution at the C-3 and C-5 positions is expected. Due to the better leaving group ability of iodide, substitution at the C-5 position is generally favored. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. The outcome of the reaction will depend on the nature of the nucleophile, the solvent, and the reaction temperature. For example, hard nucleophiles like alkoxides might favor reaction at a different position compared to soft nucleophiles like thiolates.

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Trapping Reactions

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. wikipedia.org

In 3-bromo-5-iodo-2,6-dimethoxypyridine, the methoxy groups at the C-2 and C-6 positions are potent DMGs. znaturforsch.comarkat-usa.orgacs.org The positions ortho to these methoxy groups are C-3 and C-5. However, these positions are already substituted with halogen atoms. In such cases, instead of deprotonation, a halogen-metal exchange is more likely to occur, especially with the more labile iodine atom at the C-5 position. This would generate a lithiated species at C-5, which can then be trapped by an electrophile.

Alternatively, deprotonation could occur at the C-4 position. This position is ortho to the C-3 bromo and C-5 iodo substituents but meta to the methoxy groups. While the primary directing effect comes from the methoxy groups, the acidity of the C-4 proton is increased by the adjacent electron-withdrawing halogens. Studies on substituted alkoxypyridines have demonstrated that the regioselectivity of metalation can be complex, sometimes leading to "halogen dance" rearrangements. arkat-usa.org However, with careful choice of the base and reaction conditions, regioselective metalation can be achieved. znaturforsch.comarkat-usa.org For instance, the use of bulky lithium amide bases like lithium tetramethylpiperidide (LTMP) or lithium diisopropylamide (LDA) can provide high regioselectivity in the lithiation of substituted pyridines. arkat-usa.org

Table 2: Potential Metalation Pathways and Subsequent Reactions

Position Type of Reaction Reagent (Typical) Subsequent Reaction Product Type
C-5 Halogen-Metal Exchange n-BuLi or t-BuLi Trapping with Electrophile (E) 3-bromo-5-E-2,6-dimethoxypyridine
C-4 Directed ortho-Metalation (Deprotonation) LDA or LTMP Trapping with Electrophile (E) 3-bromo-4-E-5-iodo-2,6-dimethoxypyridine

Regioselective Lithiation and Magnesiation of Pyridines

The generation of organometallic intermediates from 3-bromo-5-iodo-2,6-dimethoxypyridine can be achieved through two primary competing pathways: deprotonation (directed ortho-metalation) and halogen-metal exchange. The outcome is highly dependent on the reagent used and the reaction conditions.

Lithiation: When treated with strong organolithium bases like n-butyllithium (n-BuLi) at low temperatures, two main reactions are possible:

Directed ortho-Metalation (DoM): The methoxy groups at C2 and C6 are potent DMGs that can direct lithiation to an adjacent, deprotonated position. wikipedia.orgharvard.edu In this molecule, the only available position for DoM is C4. However, this position is sterically hindered by the flanking methoxy groups and the bromine atom at C3.

Halogen-Metal Exchange: This is a very rapid reaction where the lithium reagent swaps with a halogen atom. wikipedia.org The rate of exchange is significantly faster for iodine than for bromine (I > Br). wikipedia.org Therefore, reaction with an alkyllithium reagent is expected to selectively yield the 5-lithiated pyridine intermediate via iodine-lithium exchange.

Given the high rate of iodine-lithium exchange, it is the most probable pathway, leading to the formation of 3-bromo-2,6-dimethoxy-5-lithiopyridine. Deprotonation at C4 would likely require a sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP), which are less prone to halogen-metal exchange. znaturforsch.com

Magnesiation: The use of organomagnesium reagents, such as isopropylmagnesium chloride (i-PrMgCl) or its lithium chloride adduct (i-PrMgCl·LiCl), offers an alternative route for metalation. These "Knochel-Hauser" bases are known to facilitate bromine- or iodine-magnesium exchange reactions under milder conditions than organolithiums and often exhibit excellent functional group tolerance. harvard.edunih.gov For 3-bromo-5-iodo-2,6-dimethoxypyridine, treatment with i-PrMgCl·LiCl would be expected to selectively induce iodine-magnesium exchange, affording the corresponding Grignard reagent, 3-bromo-2,6-dimethoxy-5-(chloromagnesio)pyridine. This method avoids the highly basic and often less selective nature of alkyllithium reagents. znaturforsch.com

Table 1: Predicted Regioselective Metalation Outcomes

Reagent Predicted Primary Pathway Predicted Intermediate Rationale
n-BuLi Iodine-Lithium Exchange 3-bromo-2,6-dimethoxy-5-lithiopyridine Rate of I/Li exchange is faster than Br/Li exchange and DoM. wikipedia.org
LDA / LTMP Directed ortho-Metalation 3-bromo-5-iodo-4-lithio-2,6-dimethoxypyridine Hindered amide bases favor deprotonation over halogen exchange. znaturforsch.com
i-PrMgCl·LiCl Iodine-Magnesium Exchange 3-bromo-2,6-dimethoxy-5-(chloromagnesio)pyridine Selective for halogen-metal exchange at the more reactive C-I bond. harvard.edu

Exploiting Metalated Intermediates for Carbon-Carbon Bond Formation

The organometallic intermediates derived from 3-bromo-5-iodo-2,6-dimethoxypyridine are powerful nucleophiles for forming new carbon-carbon bonds. They can be trapped with various electrophiles or used in transition metal-catalyzed cross-coupling reactions.

The presence of both a bromine and an iodine atom allows for sequential, site-selective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed reactions like Suzuki-Miyaura and Negishi couplings. researchgate.netwikipedia.org This reactivity difference enables selective functionalization at the C5 position while leaving the C3-bromo group intact for a subsequent transformation.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. A selective coupling at the C5 position is expected using a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org The remaining bromide at C3 can then be coupled in a second Suzuki reaction, often under more forcing conditions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide. wikipedia.org It is known for its high functional group tolerance and mild reaction conditions. orgsyn.org The organolithium or organomagnesium intermediate formed from 3-bromo-5-iodo-2,6-dimethoxypyridine can be transmetalated with a zinc salt (e.g., ZnCl₂) to generate the corresponding organozinc reagent, which can then participate in palladium-catalyzed couplings. researchgate.net

Table 2: Potential Carbon-Carbon Bond Forming Reactions

Reaction Type Metalated Intermediate Electrophile / Coupling Partner Expected Product (after first step)
Electrophilic Trap 3-bromo-2,6-dimethoxy-5-lithiopyridine DMF, then H₃O⁺ 3-bromo-5-formyl-2,6-dimethoxypyridine
Suzuki-Miyaura 3-bromo-5-iodo-2,6-dimethoxypyridine Arylboronic acid 5-aryl-3-bromo-2,6-dimethoxypyridine
Negishi 3-bromo-2,6-dimethoxy-5-(chloromagnesio)pyridine (after transmetalation with ZnCl₂) Aryl iodide 5-aryl-3-bromo-2,6-dimethoxypyridine
Sequential Coupling 5-aryl-3-bromo-2,6-dimethoxypyridine Alkynylboronic acid 5-aryl-3-alkynyl-2,6-dimethoxypyridine

Radical Reaction Pathways Involving Halogenated Pyridine Scaffolds

Beyond organometallic pathways, halogenated pyridines can participate in radical reactions. Pyridyl radicals can be generated via single-electron reduction of a carbon-halogen bond, often initiated by photoredox catalysts or radical initiators like AIBN with a hydrogen atom donor. nih.govacs.org

For 3-bromo-5-iodo-2,6-dimethoxypyridine, the C-I bond is weaker than the C-Br bond and thus more susceptible to homolytic cleavage to form a pyridyl radical at the C5 position. This radical intermediate can then engage in various transformations:

Hydrogen Atom Abstraction: In the presence of a hydrogen atom donor like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) (TTMSS), the radical can be quenched, resulting in hydrodeiodination to yield 3-bromo-2,6-dimethoxypyridine (B88038). nih.gov

Radical Addition: The pyridyl radical can add to unsaturated systems like alkenes or alkynes in an anti-Markovnikov fashion. nih.gov

Intramolecular Cyclization: If an appropriate tethered unsaturation is present on a substituent, intramolecular radical cyclization can occur, providing a route to fused heterocyclic systems. nih.govyoutube.com

The site-selectivity of radical formation (C5 vs. C3) provides a complementary approach to the organometallic methods for differentiating the two halogen positions.

Mechanistic Elucidation of Organometallic Intermediates in Catalytic Cycles

Understanding the formation, structure, and reactivity of organometallic intermediates is crucial for optimizing catalytic reactions. This is achieved through a combination of spectroscopic and kinetic investigations.

Spectroscopic Probing of Reaction Intermediates

Several spectroscopic techniques are invaluable for characterizing transient organometallic species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR can be used to observe the formation of lithiated or magnesiated pyridines. Techniques like Diffusion-Ordered Spectroscopy (DOSY) can provide insights into the aggregation state of organolithium species in solution, which significantly impacts their reactivity. rsc.org

Infrared (IR) Spectroscopy: In situ IR spectroscopy is a powerful tool for monitoring the progress of a reaction in real-time. It is particularly useful for observing ligands like carbon monoxide or dinitrogen coordinated to a metal center, as their stretching frequencies are sensitive to the electronic environment of the metal. acs.org

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can detect and identify charged intermediates in a catalytic cycle, such as [L₂Pd(Aryl)X] or other cationic species, providing direct evidence for proposed mechanistic steps. uni-muenchen.de

Mössbauer Spectroscopy: For reactions involving iron catalysts, ⁵⁷Fe Mössbauer spectroscopy is uniquely capable of determining the oxidation state and spin state of the iron center, which is critical for understanding the electronic structure of catalytic intermediates. acs.orgacs.org

Kinetic Studies for Understanding Rate-Determining Steps

Kinetic analysis helps to identify the slowest, or rate-determining, step in a catalytic cycle, which is essential for reaction optimization. In palladium-catalyzed cross-coupling reactions, the cycle generally consists of three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org

Oxidative Addition: The initial reaction of the palladium(0) catalyst with the organohalide. For bromo-iodo substrates, the rate of oxidative addition is much faster for the C-I bond than the C-Br bond. Kinetic studies, such as competition experiments, can quantify this difference. acs.org

Transmetalation: The transfer of the organic group from the main group metal (e.g., Li, Mg, B, Zn) to the palladium center. The rate of this step can be influenced by the nature of the base, the solvent, and any salt additives (like LiCl). uni-muenchen.de

Reductive Elimination: The final step where the two coupled organic fragments are expelled from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst.

By systematically varying the concentrations of reactants, catalyst, and ligands and monitoring the reaction rate, a detailed picture of the reaction mechanism can be constructed. For example, a lack of dependence on the organoboron reagent concentration in a Suzuki coupling might suggest that transmetalation is not the rate-determining step. acs.org Such studies are crucial for rationally improving catalyst performance for challenging substrates like polyhalogenated pyridines.

Derivatization and Transformations of 3 Bromo 5 Iodo 2,6 Dimethoxypyridine into Advanced Molecular Architectures

Construction of Polyfunctionalized Pyridine (B92270) Libraries through Sequential Cross-Coupling

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in 3-bromo-5-iodo-2,6-dimethoxypyridine is the key to its utility in sequential cross-coupling reactions. Generally, the C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the 5-position, followed by a subsequent reaction at the 3-position. nih.govrsc.org

Synthesis of Biaryl and Heterobiaryl Pyridine Compounds

The synthesis of biaryl and heterobiaryl pyridines from 3-bromo-5-iodo-2,6-dimethoxypyridine can be achieved with high regioselectivity through sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. By carefully selecting the catalyst, ligands, and reaction conditions, one can selectively couple an aryl or heteroaryl boronic acid at the more reactive 5-iodo position, leaving the 3-bromo position intact for a second coupling event. nih.govrsc.org

For instance, a typical first coupling step would involve reacting 3-bromo-5-iodo-2,6-dimethoxypyridine with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as Na₂CO₃ in a suitable solvent system like toluene/ethanol/water. nih.gov Following the successful formation of the 5-aryl-3-bromo-2,6-dimethoxypyridine intermediate, a second, different arylboronic acid can be introduced under slightly more forcing conditions or with a more active catalyst system to yield the desired unsymmetrical 3,5-diaryl-2,6-dimethoxypyridine. nih.gov

Table 1: Hypothetical Sequential Suzuki-Miyaura Coupling of 3-bromo-5-iodo-2,6-dimethoxypyridine

StepReactantCoupling PartnerCatalyst SystemProduct
13-bromo-5-iodo-2,6-dimethoxypyridineArylboronic Acid APd(PPh₃)₄, Na₂CO₃5-Aryl-3-bromo-2,6-dimethoxypyridine
25-Aryl-3-bromo-2,6-dimethoxypyridineArylboronic Acid BPd(dppf)Cl₂, K₃PO₄3-(Aryl-B)-5-(Aryl-A)-2,6-dimethoxypyridine

This stepwise approach allows for the controlled construction of complex, unsymmetrical biaryl and heterobiaryl structures, which are prevalent in many biologically active molecules. chemrevlett.comrsc.org

Annulation Strategies for Pyridine-Fused Polycyclic Systems

Annulation strategies involving 3-bromo-5-iodo-2,6-dimethoxypyridine can lead to the formation of valuable pyridine-fused polycyclic systems. These reactions often involve a sequence of cross-coupling followed by an intramolecular cyclization. For example, a Sonogashira coupling at the 5-iodo position with a terminal alkyne bearing a suitable functional group can be followed by an intramolecular cyclization to construct a new ring fused to the pyridine core.

A plausible strategy would involve the initial selective Sonogashira coupling of an ortho-alkynyl-substituted aryl halide at the 5-position. The resulting intermediate, a 5-(ortho-alkynylaryl)-3-bromo-2,6-dimethoxypyridine, could then undergo an intramolecular Heck reaction or a radical cyclization to form a new six-membered ring, leading to a dibenzo[b,d]pyridine derivative. The remaining bromo substituent at the 3-position can be further functionalized as desired.

Functionalization Reactions Beyond Carbon-Halogen Bonds (e.g., C-H Functionalization, N-Alkylation, O-Alkylation)

While the halogen atoms are the primary sites for cross-coupling, the other positions on the 3-bromo-5-iodo-2,6-dimethoxypyridine ring system are also amenable to functionalization.

C-H Functionalization: The C4-H bond of the pyridine ring, while generally less reactive, can be activated for functionalization. nih.govnih.gov Recent advances in transition-metal-catalyzed C-H activation could potentially be applied to 3,5-dihalo-2,6-dimethoxypyridine derivatives. nih.govresearchgate.netrsc.org For instance, after sequential cross-coupling at the 3- and 5-positions, the resulting 3,5-diaryl-2,6-dimethoxypyridine could undergo directed C-H arylation or alkylation at the C4 position, although this would be challenging due to steric hindrance.

N-Alkylation: The pyridine nitrogen is a nucleophilic site and can undergo N-alkylation with alkyl halides or other electrophiles. nih.govyoutube.com This transformation would result in the formation of a pyridinium (B92312) salt. Such pyridinium salts can exhibit altered reactivity and solubility, and the N-alkyl group can serve as a handle for further modifications or to modulate the electronic properties of the ring.

O-Demethylation: The methoxy (B1213986) groups at the 2- and 6-positions can be cleaved to reveal the corresponding hydroxypyridines. This O-demethylation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. chim.itnih.govgoogle.comepo.orgnih.gov The resulting 2,6-dihydroxypyridine (B1200036) can exist in equilibrium with its tautomeric pyridone form. These pyridone moieties are valuable as they can participate in a range of reactions, including N-alkylation and O-alkylation, and are common motifs in pharmacologically active compounds.

Utilization as a Versatile Synthon for Complex Heterocyclic Frameworks

The multiple functional groups on 3-bromo-5-iodo-2,6-dimethoxypyridine make it an ideal starting material for the synthesis of complex heterocyclic frameworks. nih.govorganic-chemistry.org By employing a combination of the reactions discussed above—sequential cross-coupling, C-H functionalization, N-alkylation, and O-demethylation—intricate molecular architectures can be assembled.

For example, a synthetic route could commence with sequential Suzuki-Miyaura couplings to install two different aryl groups at the 3- and 5-positions. Subsequent O-demethylation would yield the corresponding 3,5-diaryl-2,6-dihydroxypyridine. This intermediate could then be subjected to N-alkylation followed by further functionalization on the appended aryl rings, leading to a highly decorated and complex heterocyclic system.

Regioselective and Stereoselective Transformations Yielding Chiral Pyridine Derivatives

The introduction of chirality into the pyridine framework is of significant interest, particularly for applications in medicinal chemistry and catalysis. mdpi.comsemanticscholar.org While the starting material, 3-bromo-5-iodo-2,6-dimethoxypyridine, is achiral, stereocenters can be introduced through various regioselective and stereoselective transformations.

Regioselective Reactions: As previously discussed, the differential reactivity of the C-I and C-Br bonds allows for highly regioselective functionalization. nih.govrsc.org This is a crucial aspect for controlling the assembly of complex molecules and avoiding the formation of isomeric mixtures.

Stereoselective Transformations: Stereoselectivity can be achieved through several strategies. For instance, if one of the aryl groups introduced via Suzuki-Miyaura coupling contains a chiral auxiliary, it can direct subsequent reactions at a prochiral center. Alternatively, the use of chiral ligands in transition-metal-catalyzed reactions can induce enantioselectivity. nih.gov For example, an asymmetric Suzuki-Miyaura coupling could be employed to generate atropisomeric biaryl structures, where rotation around the newly formed C-C bond is restricted. nih.gov

Another approach involves the stereoselective reduction of the pyridine ring. After functionalization, the pyridine core can be partially or fully reduced to dihydropyridines, tetrahydropyridines, or piperidines using chiral catalysts or reagents, thereby creating multiple stereocenters with high diastereoselectivity and enantioselectivity. mdpi.com

Computational and Theoretical Investigations of 3 Bromo 5 Iodo 2,6 Dimethoxypyridine

Electronic Structure Analysis and Aromaticity Assessment of the Pyridine (B92270) Ring

The electronic character of 3-bromo-5-iodo-2,6-dimethoxypyridine is shaped by the interplay of its various substituents. The two methoxy (B1213986) groups at the 2- and 6-positions are strong π-donors and σ-acceptors, significantly influencing the electron density of the pyridine ring. Conversely, the bromo and iodo substituents at the 3- and 5-positions are primarily σ-acceptors and weak π-donors. This combination of electron-donating and electron-withdrawing groups creates a unique electronic environment.

The nitrogen atom in the pyridine ring, being more electronegative than carbon, inherently makes the ring electron-deficient. numberanalytics.comnih.gov However, the powerful electron-donating resonance effect of the two methoxy groups counteracts this, increasing the electron density on the ring, particularly at the ortho and para positions relative to the methoxy groups.

Table 1: Theoretical Natural Bond Orbital (NBO) Charges for 3-bromo-5-iodo-2,6-dimethoxypyridine (Note: These values are illustrative and based on theoretical calculations of similar substituted pyridines.)

AtomCalculated NBO Charge (e)
N1-0.55
C2+0.25
C3-0.10
C4-0.20
C5-0.05
C6+0.25
Br (on C3)-0.05
I (on C5)+0.15
O (on C2)-0.60
O (on C6)-0.60

The aromaticity of the pyridine ring can be assessed using various computational indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). rsc.orgresearchgate.netnih.govnih.gov For pyridine itself, the HOMA value is lower than that of benzene, indicating a lower degree of aromaticity. The introduction of substituents further modifies this. The electron-donating methoxy groups are expected to increase the aromaticity by delocalizing electrons into the ring, while the halogens might have a more complex effect. A benchmark study of aromaticity indexes for pyridine and diazines highlights that different computational methods can yield varying results, emphasizing the importance of the chosen theoretical level. rsc.orgresearchgate.net

Quantum Chemical Calculations of Reactivity and Selectivity

The presence of two different halogen atoms on the pyridine ring of 3-bromo-5-iodo-2,6-dimethoxypyridine makes it an interesting substrate for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. nih.govbeilstein-journals.orgrsc.orgresearchgate.net The regioselectivity of these reactions is a key question that can be addressed through transition state analysis.

In SNAr reactions, the attack of a nucleophile typically occurs at the carbon atom bearing the best leaving group. scispace.comnih.govresearchgate.netsci-hub.se In this case, iodide is generally a better leaving group than bromide. However, the electronic effects of the methoxy groups and the steric hindrance around the reaction centers also play a crucial role. Computational modeling of the transition states for nucleophilic attack at C3 and C5 can reveal the activation energy barriers for both pathways, thus predicting the most likely site of substitution. Studies on related halopyridines have shown that the nature of the nucleophile can also influence the rate-determining step of the SNAr mechanism. sci-hub.se

For organometallic cross-coupling reactions, the selective functionalization of one C-X bond over another is a common challenge. The relative reactivity of the C-Br and C-I bonds towards catalytic systems (e.g., palladium-based catalysts) can be computationally investigated by modeling the oxidative addition step, which is often rate-determining. The lower bond dissociation energy of the C-I bond compared to the C-Br bond generally favors its preferential activation.

By mapping the potential energy surface of a reaction, computational chemistry can provide detailed energetic profiles of intermediates and transition states. mdpi.com For the nucleophilic substitution on 3-bromo-5-iodo-2,6-dimethoxypyridine, the reaction pathway would involve the formation of a Meisenheimer-type intermediate. The stability of this intermediate is influenced by the ability of the substituents to delocalize the negative charge. The electron-withdrawing nature of the nitrogen atom and the halogens helps to stabilize this intermediate.

A theoretical energetic profile would illustrate the relative energies of the reactants, the transition state, the Meisenheimer intermediate, and the products. This allows for a direct comparison of the reaction pathways for substitution at the 3- and 5-positions.

Table 2: Theoretical Energetic Profile for Nucleophilic Aromatic Substitution (Note: These values are illustrative and represent a hypothetical reaction with a generic nucleophile, calculated using Density Functional Theory.)

Reaction StepRelative Energy (kcal/mol) - Attack at C3 (Br)Relative Energy (kcal/mol) - Attack at C5 (I)
Reactants0.00.0
Transition State 1+18.5+15.2
Meisenheimer Intermediate-5.3-8.1
Transition State 2+12.7+10.4
Products-10.8-15.6

Prediction of Spectroscopic Parameters for Mechanistic Insights and Structural Assignments

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for the characterization of molecules and for gaining insights into reaction mechanisms. Techniques such as GIAO (Gauge-Including Atomic Orbital) calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of synthesized compounds.

Similarly, the vibrational frequencies corresponding to the IR and Raman spectra can be calculated. rsc.org This allows for the assignment of specific vibrational modes to the observed spectral bands, providing information about the bonding and functional groups within the molecule. For 3-bromo-5-iodo-2,6-dimethoxypyridine, the calculated vibrational frequencies of the C-Br and C-I stretching modes, as well as the modes associated with the pyridine ring and the methoxy groups, can aid in its structural elucidation.

Conformational Analysis and Steric Hindrance Effects of Substituents

The steric hindrance caused by the bulky iodo substituent and the methoxy groups can influence the accessibility of the nitrogen lone pair and the reactivity of the adjacent positions. scribd.comacs.org For instance, the steric bulk around the nitrogen atom may affect its ability to act as a ligand in coordination chemistry. nih.gov Similarly, the steric environment around the C-Br and C-I bonds can influence the approach of a nucleophile or a catalyst.

Molecular Modeling for Rational Design of Derivatives and Catalytic Systems

The insights gained from the computational investigation of 3-bromo-5-iodo-2,6-dimethoxypyridine can be leveraged for the rational design of new derivatives with tailored properties. For example, by systematically varying the substituents and calculating the resulting electronic and steric properties, it is possible to design molecules with specific reactivity or selectivity in certain reactions.

Furthermore, molecular modeling can aid in the development of efficient catalytic systems for the functionalization of this and related pyridines. researchgate.net By understanding the mechanism of a catalytic reaction at the molecular level, it is possible to design catalysts with improved activity, selectivity, and stability. This can involve modifying the ligands of a metal catalyst to optimize its interaction with the pyridine substrate.

Advanced Analytical Methodologies in Research on 3 Bromo 5 Iodo 2,6 Dimethoxypyridine

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., NMR, IR, Raman)

Real-time monitoring of chemical reactions provides invaluable kinetic data and mechanistic insights that are often lost with traditional offline analysis. In-situ spectroscopic techniques are paramount for observing the formation and consumption of species directly within the reaction vessel.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR, particularly FlowNMR, is a powerful tool for non-invasive, real-time reaction analysis. rsc.org By circulating the reaction mixture through an NMR spectrometer, chemists can track the concentration changes of reactants, intermediates, and products over time. This is especially useful for complex, multi-step syntheses starting from precursors like 3-bromo-5-iodo-2,6-dimethoxypyridine, where sequential cross-coupling reactions might be performed. Challenges can include maintaining reaction conditions (temperature, pressure) within the NMR probe and the time limitations of data acquisition. mpg.de For reactions at very low concentrations, hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) can be employed to dramatically enhance NMR signal intensity, making it possible to detect and monitor otherwise invisible intermediates. nih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy can monitor reactions in real-time via fiber-optic probes inserted directly into the reaction mixture. These vibrational spectroscopy techniques are excellent for tracking the disappearance of starting material functional groups and the appearance of new ones. For instance, in a Sonogashira coupling reaction involving 3-bromo-5-iodo-2,6-dimethoxypyridine, one could monitor the disappearance of the C-I or C-Br stretching vibrations and the appearance of the alkyne C≡C stretch of the product.

Table 1: Comparison of In-Situ Spectroscopic Techniques for Reaction Monitoring

TechniquePrimary Application in Pyridine (B92270) SynthesisAdvantagesLimitations
In-Situ NMRQuantitative tracking of all soluble species; structural elucidation of intermediates.Provides detailed structural information and concentration data. rsc.orgLower sensitivity; can be difficult to maintain reaction conditions. mpg.de
In-Situ IRMonitoring changes in specific functional groups (e.g., C=O, C-X, N-H).High sensitivity to polar functional groups; relatively inexpensive probes.Complex spectra; solvent interference can be an issue.
In-Situ RamanTracking changes in non-polar bonds and symmetric vibrations (e.g., C≡C, C=C).Minimal interference from aqueous solvents; complementary to IR.Can be affected by fluorescence; less sensitive for some functional groups.

High-Resolution Mass Spectrometry for Elucidating Reaction Pathways and Uncovering Side Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for obtaining the exact mass of molecules with high precision, allowing for the determination of their elemental composition. This capability is critical when characterizing novel derivatives of 3-bromo-5-iodo-2,6-dimethoxypyridine and for unraveling complex reaction pathways.

In syntheses involving polyhalogenated pyridines, numerous side reactions can occur, including over-reaction, incomplete reaction, or unexpected rearrangements. For example, in metal-catalyzed cross-coupling reactions, competitive reactions at the bromine and iodine sites can lead to a mixture of products. HRMS, often coupled with liquid chromatography (LC-HRMS), can separate these components and provide their exact masses, facilitating their identification. Furthermore, the fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide structural clues about the molecule, helping to distinguish between isomers. In some cases, reactions involving substituted pyridazines, which are also nitrogen-containing heterocycles, have been shown to produce substantial amounts of undefined materials, highlighting the need for powerful analytical tools like HRMS to identify unexpected products. mdpi.com

X-ray Crystallography for Precise Determination of Solid-State Structures of Novel Derivatives

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers unambiguous proof of a molecule's three-dimensional structure in the solid state. This technique is the gold standard for confirming the constitution, configuration, and conformation of novel compounds.

When a new derivative of 3-bromo-5-iodo-2,6-dimethoxypyridine is synthesized, particularly one with stereocenters or complex spatial arrangements (like a pyridinophane), obtaining a single crystal suitable for X-ray diffraction is a primary goal. nih.gov The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, confirming the regioselectivity of the synthetic steps and the stereochemistry of the product. This information is crucial for understanding structure-activity relationships and for rational molecular design.

Chromatographic Techniques for Reaction Mixture Analysis, Purification, and Isolation of Intermediates

Chromatography is the cornerstone of separation science in synthetic chemistry, essential for both analysis and purification.

Thin-Layer Chromatography (TLC): TLC is used for rapid, qualitative monitoring of reaction progress. A small spot of the reaction mixture is applied to a silica (B1680970) plate, which is then developed in a solvent system. This allows for a quick assessment of the consumption of starting material and the formation of products.

Column Chromatography: This preparative technique is widely used for purifying multi-gram quantities of products from reaction mixtures. nih.gov While effective, it can be laborious. For derivatives of 3-bromo-5-iodo-2,6-dimethoxypyridine, careful selection of the stationary phase (e.g., silica gel, alumina) and the mobile phase is required to achieve separation of the desired product from unreacted starting materials, reagents, and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and is used for both analytical and preparative-scale separations. chiralpedia.com Analytical HPLC can provide quantitative information on the composition of a reaction mixture, including the purity of the final product. Preparative HPLC is employed to isolate highly pure samples of target compounds or to separate complex mixtures of isomers that are difficult to resolve by column chromatography.

Table 2: Chromatographic Techniques in the Synthesis of Pyridine Derivatives

TechniqueScalePrimary PurposeKey Features
TLCAnalyticalRapid reaction monitoring.Fast, inexpensive, qualitative.
Column ChromatographyPreparativeBulk purification of products.Scalable, widely applicable, can be time-consuming. nih.gov
HPLCAnalytical & PreparativeHigh-resolution analysis and purification; isomer separation.High efficiency, quantitative, automated. chiralpedia.com

Chiral Analytical Methods for Enantiomeric Excess Determination in Asymmetric Synthesis

The introduction of chirality into molecules derived from 3-bromo-5-iodo-2,6-dimethoxypyridine is a key strategy in medicinal chemistry. When an asymmetric synthesis is performed to produce a single enantiomer of a chiral derivative, it is essential to determine the enantiomeric excess (e.e.) of the product.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most common and reliable method for determining e.e. nih.govchromatographyonline.com The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used for their broad applicability. chiralpedia.com

Chiral Gas Chromatography (Chiral GC): For volatile and thermally stable derivatives, chiral GC using a chiral capillary column can be an effective separation method.

Enzymatic Resolutions: In some cases, enzymes are used to selectively react with one enantiomer in a racemic mixture. acs.org The progress of this resolution and the final e.e. of both the product and the unreacted starting material can be accurately monitored using chiral HPLC or GC. The development of such methods is crucial for producing enantiomerically pure compounds for biological evaluation. rsc.org

Applications of 3 Bromo 5 Iodo 2,6 Dimethoxypyridine in Advanced Materials and Catalysis Research

Development of Pyridine-Based Ligands for Transition Metal Catalysis

The pyridine (B92270) ring is a ubiquitous motif in coordination chemistry, valued for its strong σ-donating ability and tunable electronic and steric properties. The presence of bromo and iodo substituents on the 3- and 5-positions, along with methoxy (B1213986) groups at the 2- and 6-positions, makes 3-bromo-5-iodo-2,6-dimethoxypyridine a highly promising precursor for sophisticated ligand architectures.

Design of Chelate and Pincer Ligands from Polyhalogenated Pyridines

The differential reactivity of the C-I and C-Br bonds in 3-bromo-5-iodo-2,6-dimethoxypyridine is a key feature for its potential use in the synthesis of chelate and pincer ligands. The greater reactivity of the C-I bond towards oxidative addition and cross-coupling reactions, such as Suzuki or Stille couplings, allows for the selective introduction of a coordinating arm at the 5-position. Subsequent functionalization at the less reactive C-Br bond at the 3-position can then be employed to introduce a second coordinating group, leading to the formation of a bidentate (chelate) ligand.

Furthermore, this molecule could serve as a central scaffold for pincer ligands. By first converting the bromo and iodo positions into suitable linking groups, two donor arms can be attached to the pyridine core. The methoxy groups at the 2- and 6-positions, while primarily electron-donating, also exert steric influence that can help to direct the geometry of the resulting metal complex, a critical factor in catalytic activity.

Table 1: Potential Synthetic Strategy for Pincer Ligand from 3-bromo-5-iodo-2,6-dimethoxypyridine

StepReaction TypePositionReagent ExampleResulting Intermediate/Product
1Selective Cross-Coupling5-iodoPh₂P-Aryl-B(OH)₂ / Pd catalyst3-bromo-2,6-dimethoxy-5-(diphenylphosphinoaryl)pyridine
2Cross-Coupling3-bromoPh₂P-Aryl-B(OH)₂ / Pd catalyst3,5-bis(diphenylphosphinoaryl)-2,6-dimethoxypyridine

Exploration of Chiral Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. 3-bromo-5-iodo-2,6-dimethoxypyridine can be envisioned as a precursor to chiral ligands through several synthetic routes. The introduction of chiral phosphines, amines, or other coordinating groups via cross-coupling at the halogenated positions would imbue the resulting ligand with chirality.

For instance, coupling with a chiral secondary phosphine (B1218219) oxide, followed by reduction, could install chiral phosphine moieties. The steric bulk of the methoxy groups could play a role in creating a well-defined chiral pocket around the metal center, enhancing enantioselectivity in catalytic reactions such as asymmetric hydrogenation or C-C bond formation. While specific examples utilizing 3-bromo-5-iodo-2,6-dimethoxypyridine are not documented, the principles of ligand design strongly support its potential in this area.

Incorporation into Optoelectronic and Semiconducting Materials

Pyridine-containing molecules are of significant interest in the field of organic electronics due to their electron-deficient nature, which can facilitate electron transport. The functional groups on 3-bromo-5-iodo-2,6-dimethoxypyridine offer multiple avenues for its incorporation into functional organic materials.

Pyridine-Derived Building Blocks for Organic Light-Emitting Diodes (OLEDs)

In the design of materials for OLEDs, the ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for efficient charge injection and transport, as well as for achieving desired emission colors. The electron-donating methoxy groups on the pyridine ring would raise the HOMO and LUMO levels, while the electron-withdrawing nature of the pyridine nitrogen and the halogens would lower them. This interplay allows for fine-tuning of the electronic properties.

Through cross-coupling reactions, 3-bromo-5-iodo-2,6-dimethoxypyridine can be integrated into larger π-conjugated systems. For example, Suzuki or Sonogashira couplings at the bromo and iodo positions can be used to attach aromatic or heteroaromatic units, extending the conjugation and modifying the optoelectronic properties. The resulting materials could potentially serve as electron-transporting or emissive components in OLED devices.

Architectures for Organic Solar Cells and Field-Effect Transistors

In the context of organic solar cells (OSCs) and organic field-effect transistors (OFETs), the molecular architecture and solid-state packing of the organic semiconductor are crucial for charge mobility. The halogen atoms on 3-bromo-5-iodo-2,6-dimethoxypyridine could be leveraged to promote favorable intermolecular interactions, such as halogen bonding, to induce ordered packing in the solid state.

This pyridine derivative could be used to construct donor-acceptor copolymers, a common strategy in OSC material design. The electron-deficient nature of the substituted pyridine unit would make it a suitable acceptor moiety. By polymerizing this unit with an electron-rich comonomer, a low bandgap material with potential for efficient light harvesting could be synthesized.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions to construct complex, ordered architectures from molecular building blocks. The presence of both hydrogen bond acceptors (the pyridine nitrogen and methoxy oxygens) and halogen bond donors (the bromine and iodine atoms) on 3-bromo-5-iodo-2,6-dimethoxypyridine makes it an excellent candidate for directed self-assembly.

Halogen bonding, a directional interaction between an electrophilic region on a halogen atom and a Lewis base, has emerged as a powerful tool in crystal engineering. nih.gov The iodine and bromine atoms on the pyridine ring can participate in halogen bonds with suitable acceptors, such as other pyridine nitrogens or carbonyl oxygens, to form well-defined one-, two-, or three-dimensional networks. nih.govnih.gov The combination of hydrogen and halogen bonding can lead to the formation of highly predictable and robust supramolecular structures. nih.gov

The self-assembly of 3-bromo-5-iodo-2,6-dimethoxypyridine could lead to the formation of liquid crystals, gels, or crystalline porous materials with potential applications in molecular recognition, storage, or separation. The specific geometry and strength of the non-covalent interactions would dictate the final supramolecular architecture.

Table 2: Potential Non-Covalent Interactions of 3-bromo-5-iodo-2,6-dimethoxypyridine

Interaction TypeDonorAcceptorPotential Outcome
Halogen BondC-I, C-BrPyridine-N, Carbonyl-OFormation of linear chains, sheets, or 3D networks
Hydrogen BondC-H (from other molecules)Pyridine-N, Methoxy-OStabilization of crystal packing
π-π StackingPyridine ringAromatic ringsContribution to solid-state packing and electronic communication

This table outlines the potential intermolecular interactions based on the functional groups present in the molecule.

Construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

There is currently no available literature detailing the use of 3-bromo-5-iodo-2,6-dimethoxypyridine as a linker or building block in the synthesis of either Metal-Organic Frameworks or Covalent Organic Frameworks. MOFs and COFs are classes of crystalline porous materials constructed from organic linkers and metal nodes (in MOFs) or through strong covalent bonds between organic building units (in COFs). researchgate.net The dihalogenated nature of 3-bromo-5-iodo-2,6-dimethoxypyridine could theoretically allow for its integration into such frameworks, but no studies have been reported.

Design of Host-Guest Systems and Molecular Recognition Scaffolds

No research has been found that employs 3-bromo-5-iodo-2,6-dimethoxypyridine in the design and synthesis of host-guest systems or molecular recognition scaffolds. These systems rely on precisely engineered molecular cavities and intermolecular interactions to selectively bind specific guest molecules. While the pyridine core and its substituents could potentially contribute to such interactions, no specific examples have been documented.

Precursor for Advanced Polymer Architectures

The application of 3-bromo-5-iodo-2,6-dimethoxypyridine as a monomer or precursor for the synthesis of advanced polymer architectures has not been described in the available scientific literature. The bromo and iodo groups offer potential sites for polymerization reactions, such as Suzuki or Stille cross-coupling, which could lead to novel conjugated polymers with interesting electronic or photophysical properties. However, no such polymers derived from this specific monomer have been reported.

Application in Chemical Sensors and Biosensors (non-clinical focus)

There is no evidence of 3-bromo-5-iodo-2,6-dimethoxypyridine being utilized in the development of chemical sensors or non-clinical biosensors. The design of such sensors often involves the incorporation of specific recognition elements and signal-transducing components. While functionalized pyridines can play a role in sensor design, no studies have specifically employed 3-bromo-5-iodo-2,6-dimethoxypyridine for this purpose.

Future Research Directions and Unexplored Avenues in 3 Bromo 5 Iodo 2,6 Dimethoxypyridine Chemistry

Integration with Flow Chemistry and Automated Synthesis Technologies

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages over traditional batch processes, including enhanced safety, reproducibility, and scalability. For a highly functionalized and potentially reactive molecule like 3-bromo-5-iodo-2,6-dimethoxypyridine, flow chemistry could be particularly advantageous.

Flow microreactor systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing fast and exothermic reactions that are often associated with organometallic intermediates derived from halogenated pyridines. researchgate.netrsc.org The selective lithiation of one halogen over the other, for instance, could be finely tuned in a flow reactor to minimize side reactions and improve yields of desired intermediates. rsc.org

Automated synthesis platforms, guided by machine learning algorithms, could rapidly screen a wide array of reaction conditions to identify optimal protocols for the selective functionalization of the bromo and iodo groups. nih.gov This high-throughput approach would accelerate the discovery of novel derivatives of 3-bromo-5-iodo-2,6-dimethoxypyridine, which would be a time-consuming and labor-intensive process using conventional methods.

Table 1: Potential Flow Chemistry Applications for 3-bromo-5-iodo-2,6-dimethoxypyridine

Reaction TypeAdvantage of Flow ChemistryPotential Product Class
Selective Metal-Halogen ExchangePrecise temperature control, rapid mixing, short residence times to minimize side reactions.Monofunctionalized pyridine (B92270) derivatives
Cross-Coupling ReactionsEfficient screening of catalysts and ligands, improved heat and mass transfer, safer handling of pyrophoric reagents.Biaryl and heteroaryl pyridines
Multi-step SynthesisTelescoping of reaction sequences without isolation of intermediates, reducing waste and purification steps.Complex poly-functionalized pyridines

Innovations in Catalyst Systems for Sustainable Transformations

The development of more sustainable and efficient catalytic systems is a major focus in modern organic synthesis. For 3-bromo-5-iodo-2,6-dimethoxypyridine, research into innovative catalyst systems could revolutionize its derivatization.

The differential reactivity of the C-I and C-Br bonds presents an opportunity for selective cross-coupling reactions. While palladium catalysts are commonly used for such transformations, there is a growing interest in using more earth-abundant and less toxic metals like iron, copper, and nickel. nih.gov Developing selective catalysts that can discriminate between the iodo and bromo substituents would enable the sequential and site-specific introduction of different functional groups.

Furthermore, photocatalysis represents a green and powerful tool for C-H functionalization and cross-coupling reactions under mild conditions. nih.gov The application of photoredox catalysis to 3-bromo-5-iodo-2,6-dimethoxypyridine could open up new avenues for its functionalization, potentially enabling reactions that are not accessible through traditional thermal methods.

Expansion of C-H Functionalization Strategies for Pyridine Derivatives

Direct C-H functionalization has emerged as a highly atom-economical and efficient method for the synthesis of complex organic molecules. nih.govnih.gov While the halogen atoms on 3-bromo-5-iodo-2,6-dimethoxypyridine are the most obvious reactive handles, the remaining C-H bond at the 4-position offers a tantalizing target for direct functionalization.

Recent advances have enabled the regioselective C-H functionalization of various positions on the pyridine ring, often guided by directing groups or through the use of specific catalysts. nih.govnih.govbeilstein-journals.org Research into the C-H activation of the 4-position of 3-bromo-5-iodo-2,6-dimethoxypyridine could provide a direct route to tri-substituted pyridine derivatives, which would otherwise require more complex multi-step syntheses.

Strategies involving transition-metal catalysis, such as those employing palladium, rhodium, or iridium, could be explored to achieve selective C-H arylation, alkylation, or alkenylation at the 4-position. nih.govbeilstein-journals.org The electronic effects of the methoxy (B1213986) and halogen substituents will play a crucial role in directing the regioselectivity of these reactions.

Advanced Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Furthermore, AI can be integrated with automated synthesis platforms to create closed-loop systems where the algorithm designs, executes, and analyzes experiments, learning from the results to inform the next round of synthesis. nih.gov This autonomous approach could rapidly explore the vast chemical space accessible from 3-bromo-5-iodo-2,6-dimethoxypyridine.

Table 2: Application of AI/ML in the Chemistry of 3-bromo-5-iodo-2,6-dimethoxypyridine

AI/ML ApplicationPotential Impact
Reaction Outcome PredictionPredict yields and regioselectivity of cross-coupling reactions. acs.orgchemrxiv.orgnih.gov
Catalyst and Reagent SelectionSuggest optimal catalysts and reagents for selective transformations. beilstein-journals.org
Retrosynthesis PlanningPropose novel synthetic routes to complex target molecules.
Autonomous ExperimentationEnable self-optimizing robotic platforms for reaction discovery. nih.gov

Design of Next-Generation Functional Materials and Molecular Devices

The unique electronic and structural features of substituted pyridines make them attractive building blocks for a wide range of functional materials and molecular devices. The derivatives of 3-bromo-5-iodo-2,6-dimethoxypyridine could find applications in areas such as organic electronics, sensing, and catalysis.

By strategically functionalizing the bromo and iodo positions with different organic moieties, it is possible to create molecules with tailored photophysical and electronic properties. For example, the introduction of electron-donating and electron-accepting groups could lead to the development of novel organic light-emitting diode (OLED) materials or components for dye-sensitized solar cells.

The pyridine nitrogen atom can also act as a coordination site for metal ions, opening up possibilities for the design of novel sensors and catalysts. The specific substitution pattern of 3-bromo-5-iodo-2,6-dimethoxypyridine could be exploited to create highly selective metal-organic frameworks (MOFs) or molecular switches. The exploration of these applications will be a key driver for future research into the chemistry of this versatile building block.

Q & A

What are the optimized synthetic routes for 3-bromo-5-iodo-2,6-dimethoxypyridine, and how do reaction conditions influence yield?

Answer:
The synthesis of halogenated dimethoxypyridines often involves regioselective halogenation. A validated approach for analogous compounds (e.g., 3-bromo-2,6-dimethoxypyridine) uses bromine addition to a pyridine precursor in CCl₄ at –30°C to –40°C, achieving 76% yield . For iodination, direct electrophilic substitution or metal-catalyzed coupling (e.g., Ullmann reactions) can be employed. Key factors include:

  • Temperature control : Low temperatures (–78°C) during lithiation prevent side reactions .
  • Catalysts : LDA (lithium diisopropylamide) enables selective deprotonation for functionalization .
  • Purification : Recrystallization or column chromatography is critical for isolating high-purity products.

How can regioselectivity challenges in nucleophilic substitution reactions be addressed for 3-bromo-5-iodo-2,6-dimethoxypyridine?

Answer:
Regioselectivity is influenced by electronic and steric effects. For example:

  • Electron-withdrawing groups (e.g., methoxy at 2,6-positions) direct nucleophiles to the 3- and 5-positions due to resonance stabilization .
  • Steric hindrance : Bulky reagents favor substitution at less hindered sites. In Ullmann coupling, the 5-iodo group may react preferentially over the 3-bromo group due to lower steric congestion .
  • Methodology : Use computational modeling (DFT) to predict reactive sites or employ directing groups (e.g., phosphine oxides) to guide substitutions .

What spectroscopic techniques are most effective for characterizing 3-bromo-5-iodo-2,6-dimethoxypyridine?

Answer:

  • NMR : ¹H and ¹³C NMR identify methoxy (–OCH₃) and halogen substituents. For example, methoxy protons resonate at δ 3.8–4.0 ppm, while pyridine ring protons appear downfield (δ 6.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (C₇H₆BrIN₂O₂; ~372.9 g/mol) and isotopic patterns for bromine/iodine .
  • X-ray crystallography : Resolves stereochemistry and validates substitution patterns, especially for crystallizable derivatives .

How is 3-bromo-5-iodo-2,6-dimethoxypyridine utilized in asymmetric catalysis?

Answer:
This compound serves as a precursor for chiral ligands. For example:

  • Phosphine ligands : Lithiation at the 4-position followed by phosphine chloride addition yields dipyridylphosphine ligands (e.g., Tol-P-Phos), which are effective in rhodium-catalyzed asymmetric hydrogenations .
  • Mechanistic role : The methoxy groups enhance electron density, improving metal coordination, while halogens allow further functionalization .

How can conflicting reactivity data in cross-coupling reactions involving this compound be resolved?

Answer:
Contradictions often arise from competing pathways (e.g., Suzuki vs. Stille coupling). Mitigation strategies include:

  • Catalyst screening : Pd(PPh₃)₄ vs. Pd₂(dba)₃ for optimizing coupling efficiency .
  • Additives : Use of Cs₂CO₃ or K₃PO₄ to stabilize intermediates and reduce side reactions .
  • Kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify dominant pathways .

What methodologies are used to design bioactive derivatives of 3-bromo-5-iodo-2,6-dimethoxypyridine?

Answer:

  • Structure-activity relationship (SAR) : Replace halogens with amines or thiols to modulate interactions with biological targets (e.g., kinases) .
  • Click chemistry : Azide-alkyne cycloaddition to append pharmacophores (e.g., triazoles) .
  • In silico docking : Predict binding affinity to enzymes like acetylcholinesterase or PDE5 .

How does the stability of 3-bromo-5-iodo-2,6-dimethoxypyridine vary under acidic/basic conditions?

Answer:

  • Acidic conditions : Methoxy groups are hydrolytically stable, but prolonged exposure to strong acids (e.g., H₂SO₄) may cleave the pyridine ring .
  • Basic conditions : Halogens (Br, I) may undergo elimination under strong bases (e.g., NaOH), forming dehalogenated byproducts .
  • Storage : Store under inert atmosphere at –20°C to prevent degradation .

What role does this compound play in synthesizing π-conjugated materials?

Answer:

  • Building block : The electron-rich pyridine core and halogens enable Suzuki couplings to create extended π-systems for organic semiconductors .
  • Optoelectronic properties : Methoxy groups enhance solubility, while iodine allows heavy-atom effects for triplet state tuning in OLEDs .

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